(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate
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Overview
Description
Scientific Research Applications
X-Ray Structure Analysis
(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate's structure has been crucial in understanding the stereochemistry of amino acids like bestatin. X-ray crystallographic analysis of its derivative has provided insights into the configuration of amino-hydroxy acids, which are significant in the development of various pharmaceuticals (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
Synthesis of Novel Compounds
This compound plays a role in synthesizing novel chemical entities, such as 2H-azirin-3-amines, which are valuable in peptide synthesis. Its ability to act as a building block for complex molecules showcases its versatility in synthetic chemistry (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001).
Role in Diastereoselective Reactions
The compound has been used in the diastereoselective reduction of β-keto carbonyl compounds, illustrating its importance in producing stereochemically pure pharmaceutical intermediates (Shimoda, Kubota, Hamada, & Hamada, 2006).
Application in Drug Synthesis
It serves as a versatile intermediate in synthesizing β-lactam antibiotics, demonstrating its significant role in developing crucial medicinal compounds (Mashima, Matsumura, Kusano, Kumobayashi, Sayo, Hori, Ishizaki, Akutagawa, & Takaya, 1991).
Contribution to Total Synthesis Projects
This chemical has been used in the total synthesis of various complex molecules, highlighting its utility in advanced organic synthesis and medicinal chemistry projects (Gaucher, Ollivier, Marguerite, Paugam, & Salaün, 1994).
Safety And Hazards
properties
IUPAC Name |
methyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZWAOJFQFYYIX-KOLCDFICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate |
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